2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone
Overview
Description
2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is a fascinating chemical compound with a unique structure that allows for diverse applications. This compound is used in various fields of scientific research, including drug development and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-phenylpyrrolidine with benzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of phenyl-1-(3-phenylpyrrolidin-1-yl)ethanol.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrolidine: A simpler analog with similar biological activities.
3-Phenylpyrrolidine: Another analog with different substitution patterns on the pyrrolidine ring.
1-Phenyl-2-pyrrolidinone: A related compound with a ketone group at a different position.
Uniqueness
2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone, also known as a synthetic cathinone and designated as α-D2PV, is an organic compound with a complex structure characterized by a ketone functional group, a phenyl group, and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H21NO. Its synthesis typically involves the reaction of 3-phenylpyrrolidine with benzoyl chloride under basic conditions, which requires careful control to optimize yield and purity. The compound's structural features contribute to its diverse biological properties, making it a subject of interest in drug discovery.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may exhibit the following activities:
Neuroactive Properties
Studies suggest that compounds similar to this compound may have neuroactive effects. For instance, derivatives of pyrrolidine have been shown to affect neurological functions positively, such as improving cognitive deficits in animal models .
Anti-inflammatory Effects
Some derivatives of ethanone compounds have demonstrated anti-inflammatory properties. The specific mechanisms by which this compound exerts these effects are still under investigation, but they may involve modulation of inflammatory pathways or inhibition of pro-inflammatory mediators .
Case Studies
Recent studies have highlighted the potential of this compound in various experimental models:
- Cognitive Function Improvement : In animal studies, administration of related compounds has resulted in significant improvements in cognitive function and reduction of neurological deficits following induced ischemia .
- Behavioral Assessments : Behavioral tests such as the open field test (OFT) and light-dark box test have been employed to assess the effects of this compound on anxiety and exploratory behavior in animal models. Results indicated a decrease in anxiety-like behaviors following treatment with similar compounds .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. The presence of specific substituents on the pyrrolidine ring can significantly influence the compound's biological activity. For instance, modifications at the phenyl groups or variations in the pyrrolidine moiety can enhance potency or selectivity for certain biological targets .
Compound Name | Structural Features | Notable Activity |
---|---|---|
1-(3-Pyridazinon)-2-(phenylethanone) | Pyridazine ring instead of pyrrolidine | Different biological activity profiles |
1-(3-Tolyl)-2-(phenylethanone) | Contains tolane groups | Altered electronic properties affecting activity |
Properties
IUPAC Name |
2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAAKPKESCSLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328574 | |
Record name | 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1033-59-6 | |
Record name | 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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